2-(2-Iodoethyl)-1,3-dioxolane
Overview
Description
2-(2-Iodoethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C5H9IO2 and its molecular weight is 228.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dielectric and Optical Enhancement in Liquid Crystals
The incorporation of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly enhances their positive dielectric anisotropy and birefringence. This modification leads to improved characteristics like lower threshold voltage, wider nematic range, and higher birefringence in liquid crystal mixtures, making them more effective in various applications (Chen et al., 2015).
Enantioselective Chemical Reactions
1,3-dioxolane derivatives play a role in enantioselective Prévost and Woodward reactions, involving chiral hypervalent iodine(III). They enable a reversal of enantioselectivity in dioxyacetylation reactions, critical for the synthesis of certain optically active compounds (Fujita et al., 2011).
Organic Synthesis and Cross-Coupling
The reductive cross-coupling of 1,3-dioxolane with carbonyl compounds, yielding α-hydroxy aldehyde derivatives, is a significant application in organic synthesis. This process involves 1,3-dioxolanyl radical intermediates and is conducted under mild conditions (Matsukawa et al., 1987).
Oxidation and Formation of Chlorohydrin Esters
2-Mono-substituted 1,3-dioxolanes can be oxidized to yield various 1,3-dioxolan-2-ylium ions and chlorohydrin esters. The stability of these ions and the resulting products are influenced by specific substituents and reaction conditions (Glass et al., 1993).
Stabilization in Lithium Batteries
1,3-dioxolane is used to stabilize LiAsF6/1,3-dioxolane electrolytes in rechargeable lithium batteries. The addition of compounds like 2-methylfuran enhances the shelf and cycle life of Li/TiS2 cells (Goldman et al., 1989).
Renewable Gasoline and Solvents
The dehydration of 2,3-butanediol to form 1,3-dioxolane derivatives is an emerging application. These derivatives have potential as sustainable components in gasoline, diesel oxygenates, and industrial solvents due to their high octane ratings and low water solubility (Harvey et al., 2016).
Analytical Methods
1,3-dioxolane derivatives are also significant in analytical chemistry, particularly in the determination of specific compounds using techniques like thin-layer chromatography (Wei, 2007).
Stereoselective Formation in Oxidation Reactions
The stereoselective formation of substituted 1,3-dioxolanes during the oxidation of alkenes with hypervalent iodine(III) is an important application in stereoselective synthesis (Shimogaki et al., 2015).
Process Optimization in Chemical Production
Optimizing the process for producing 1,3-dioxolane from formaldehyde solution and ethylene glycol showcases its industrial relevance in efficient and quality production (Pan et al., 2020).
Antiviral and Anticancer Applications
The synthesis of dioxolane nucleosides, where 1,3-dioxolane derivatives are key intermediates, is important in the development of antiviral and anticancer drugs (Janes et al., 1999).
Properties
IUPAC Name |
2-(2-iodoethyl)-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHSJVNOHRSNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450125 | |
Record name | 2-(2-iodoethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83665-55-8 | |
Record name | 2-(2-iodoethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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